Cas no 510-64-5 (19-Hydroxyandrostendione)

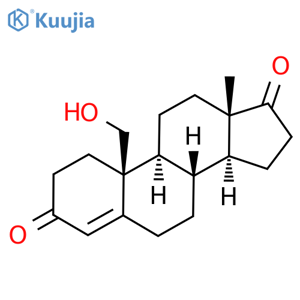

19-Hydroxyandrostendione structure

Product Name:19-Hydroxyandrostendione

CAS No:510-64-5

Molecular Formula:C19H26O3

Molecular Weight:302.4079

MDL:MFCD00267364

CID:37900

PubChem ID:252379

19-Hydroxyandrostendione Properties

Names and Identifiers

-

- 19-Hydroxyandrost-4-ene-3,17-dione

- 19-Hydroxyandrostendione

- (8R,9S,10S,13S,14S)-10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

- 19-HYDROXY-4-ANDROSTEN-3,17-DIONE

- 19-HYDROXY-4-ANDROSTENE-3,17-DIONE

- 4-Androsten-19-ol-3,17-dione,4-Androstene-3,17-dione-19-ol

- HeptaMethyldisilazane

- Androst-4-ene-3,17-dione,19-hydroxy-

- 19-Hydroxyandrostenedione

- Androst-4-en-19-ol-3,17-dione

- Androst-4-ene-3,17-dione-19-ol

- NSC 74233

- XGUHPTGEXRHMQQ-BGJMDTOESA-N

- A546CQ0584

- NSC74233

- LMST0202

- 19-Hyroxy-androstene-4-ene-3,17-dione

- CHEMBL4517318

- AKOS015896658

- Q27103205

- DS-6345

- (8R,9S,10S,13S,14S)-10-(HYDROXYMETHYL)-13-METHYL-2,6,7,8,9,11,12,14,15,16-DECAHYDRO-1H-CYCLOPENTA(A)PHENANTHRENE-3,17-DIONE

- HY-113302

- 19-Hydroxyandrost-4-ene-3,17-dione,(+/-)-rel-

- Androst-4-ene-3,17-dione, 19-hydroxy-

- 19-Hydroxyandrost-4-enedione

- SCHEMBL875101

- 510-64-5

- UNII-A546CQ0584

- D2A5C7BE-11F9-4187-8232-A3D9AB176BF5

- 19-Hydroxy-4-androstene-3,17-dione Solution in Acetonitrile, 100ug/mL

- (3aS,3bR,9aS,9bS,11aS)-9a-(hydroxymethyl)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione

- LMST02020067

- 19-Hydroxy androst-4-ene-3,17-dione

- DTXSID90862078

- 1ST2284-100A

- AKOS005259698

- NSC-74233

- CS-0059549

- 19-HAED

- 4-Androsten-19-ol-3,17-dione

- J117.011B

- Q-102801

- 19-hydroxyandrost-4-en-3,17-dione

- AC-28725

- Androst-4-en-3,17-dione, 19-hydroxy-

- 19-Hydroxy-4-androstene-3,17-dione, technical

- Androst-4-ene-3, 19-hydroxy-

- 19-hydroxyandro-4-stene-3,17-dione

- STL570258

- NS00032195

- CHEBI:27576

- 19-Hydroxyandrost-4-ene-3,17-dione #

- EINECS 208-116-5

- F20452

- C05290

- 4-Androstene-3,17-dione-19-ol

- 19-hydroxyandrost-4-ene-3,17 -dione

- 19-Hydroxy-4-androstene-3,17-dione, >=90% (HPLC)

- 61342-08-3

- DTXSID80199007

-

- MDL: MFCD00267364

- InChIKey: XGUHPTGEXRHMQQ-BGJMDTOESA-N

- Inchi: 1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16,20H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1

- SMILES: O=C1C([H])([H])C([H])([H])[C@]2([H])[C@]1(C([H])([H])[H])C([H])([H])C([H])([H])[C@]1([H])[C@@]3(C([H])([H])O[H])C([H])([H])C([H])([H])C(C([H])=C3C([H])([H])C([H])([H])[C@]12[H])=O

Computed Properties

- Exact Mass: 302.18800

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 3

- Rotatable Bond Count: 1

- Monoisotopic Mass: 302.188

- Heavy Atom Count: 22

- Complexity: 563

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 5

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 1.5

- Topological Polar Surface Area: 54.4

Experimental Properties

- LogP: 3.05980

- PSA: 54.37000

- Refractive Index: 1.571

- Boiling Point: 485.4 °C at 760 mmHg

- Melting Point: 168-169 °C(lit.)

- Flash Point: 261.5 °C

- Color/Form: Gray white solid

- Density: 1.19

19-Hydroxyandrostendione Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00I9LN-500g |

Androst-4-ene-3,17-dione, 19-hydroxy- |

510-64-5 | 98%+;RG | 500g |

$1204.00 | ||

| A2B Chem LLC | AI51451-1g |

Androst-4-ene-3,17-dione, 19-hydroxy- |

510-64-5 | 95% | 1g |

$76.00 | ||

| Aaron | AR00I9TZ-5g |

19-Hydroxyandrost-4-ene-3,17-dione |

510-64-5 | 98% | 5g |

$25.00 | ||

| Chemenu | CM253296-5g |

19-Hydroxyandrost-4-ene-3,17-dione |

510-64-5 | 95% | 5g |

$102 | ||

| eNovation Chemicals LLC | D402720-25g |

10-Hydroxymethyl-13-methyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-2H-cyclopenta[a]phenanthrene-3,17-dione |

510-64-5 | 97% | 25g |

$300 | 2022-09-07 | |

| MedChemExpress | HY-113302-100mg |

19-Hydroxyandrost-4-ene-3,17-dione |

510-64-5 | 99.76% | 100mg |

¥500 | ||

| TRC | H801500-10mg |

19-Hydroxyandrostendione |

510-64-5 | 10mg |

$ 80.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H55170-1g |

19-Hydroxyandrost-4-ene-3,17-dione |

510-64-5 | 97% | 1g |

¥98.0 | 2023-09-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H829938-25g |

19-Hydroxyandrost-4-ene-3,17-dione |

510-64-5 | 98% | 25g |

¥1,087.00 | 2022-10-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 098885-25g |

19-Hydroxyandrostendione |

510-64-5 | 95+% | 25g |

4664CNY |

19-Hydroxyandrostendione Suppliers

Jiangsu Xinsu New Materials Co., Ltd

Gold Member

(CAS:510-64-5)

MR./MRS.:SUN WEN TING

Phone:13914000513

Email:sales1@senfeida.com

19-Hydroxyandrostendione Related Literature

-

1. Stereoselective inhibition of aromatase by novel epoxysteroidsMei-Jue Shih,Mark H. Carrell,H. L. Carrell,C. Lee Wright,J. O'Neal Johnston,Cecil H. Robinson J. Chem. Soc. Chem. Commun. 1987 213

-

2. Inhibition of aromatase by steroids substituted at C-19 with halogen, sulphur, and nitrogenJ. Neville Wright,Phillip T. van Leersum,Stephen G. Chamberlin,Muhammad Akhtar J. Chem. Soc. Perkin Trans. 1 1989 1647

-

3. Evidence for a new pathway in the microbial conversion of 3β-acetoxycholest-5-en-19-ol into estroneV. N. Shankar,T. N. Guru Row,K. M. Madyastha J. Chem. Soc. Perkin Trans. 1 1993 2233

-

4. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compoundsDavid N. Kirk,Harold C. Toms,Christal Douglas,Karen A. White,Kelvin E. Smith,Shahid Latif,Robert W. P. Hubbard J. Chem. Soc. Perkin Trans. 2 1990 1567

-

5. Estrogen biosynthesis: metabolism of [16,16,19-2H3][19-3H] 19-oxoandrost-4-ene-3,17-dione by a placental microsomal preparationEliahu Caspi,H. Ranjith W. Dharmaratne,Cedric Shackleton J. Chem. Soc. Chem. Commun. 1989 1302

-

6. Baeyer–Villiger oxidation of 19-substituted steroidal ketones: structure of rearranged products involving participation of the 19-substituentSophia Hrycko,Peter Morand,Florence L. Lee,Eric J. Gabe J. Chem. Soc. Perkin Trans. 1 1989 1311

-

7. Baeyer–Villiger oxidation of 19-substituted steroidal ketones: structure of rearranged products involving participation of the 19-substituentSophia Hrycko,Peter Morand,Florence L. Lee,Eric J. Gabe J. Chem. Soc. Perkin Trans. 1 1989 1311

-

8. Participation of the 19-substituent in the conversion of 19-hydroxyandrost-4-ene-3,17-dione into the corresponding 4,5-diosphenolSophia Hrycko,Peter Morand J. Chem. Soc. Perkin Trans. 1 1990 2899

-

9. Participation of the 19-substituent in the conversion of 19-hydroxyandrost-4-ene-3,17-dione into the corresponding 4,5-diosphenolSophia Hrycko,Peter Morand J. Chem. Soc. Perkin Trans. 1 1990 2899

-

10. Index pages

Related Categories

- Solvents and Organic Chemicals Organic Compounds

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Androstane steroids Androgens and derivatives

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Androgens and derivatives

Recommended suppliers

Suzhou Senfeida Chemical Co., Ltd

(CAS:510-64-5)19-HYDROXY-4-ANDROSTENE-3,17-DIONE

Purity:99.9%

Quantity:200kg

Price($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:510-64-5)19-HYDROXY-4-ANDROSTENE-3,17-DIONE

Purity:98%

Quantity:Company Customization

Price($):discuss personally